Benzenemethanamine, 3,5-dichloro-N-heptyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

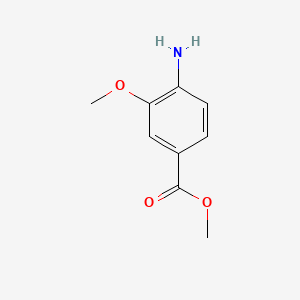

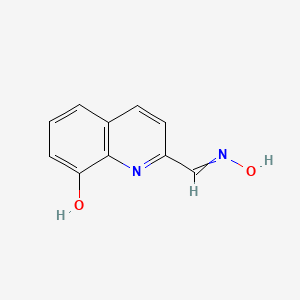

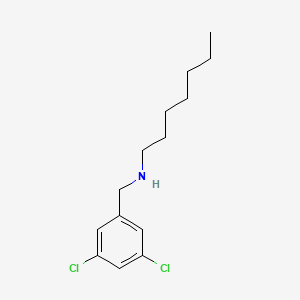

“Benzenemethanamine, 3,5-dichloro-N-heptyl-” is a chemical compound with the molecular formula C14H21Cl2N . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of “Benzenemethanamine, 3,5-dichloro-N-heptyl-” consists of a benzene ring attached to a methanamine group, with two chlorine atoms and a heptyl chain . The exact 3D structure can be viewed using specific chemical software .Scientific Research Applications

Synthesis of Dichlorobenzamide Derivatives

The compound serves as a crucial substrate in the synthesis of various benzamide derivatives. These derivatives are synthesized through reactions with arylamine compounds, resulting in a series of dichlorobenzamide derivatives . These derivatives have been characterized by nuclear magnetic resonance and infrared spectroscopy, and their structures have been confirmed by X-ray crystallography .

Biological Activity Studies

Some dichlorobenzamide derivatives, which can be synthesized using 3,5-dichloro-N-heptyl-benzenemethanamine, have shown potential biological activities. These activities include antitumoral and anticonvulsive properties, making them of interest in pharmacological and medicinal chemistry research .

NMDA Receptor Antagonist Research

N-(3,5-DICHLOROBENZYL)-1-HEPTANAMINE derivatives have been used in the synthesis of NR2B-selective NMDA receptor antagonists. These compounds are important in neuroscience research as they help in understanding and potentially treating neurological conditions .

Material Science

The benzene nucleus of the compound, particularly its acyl chloride derivatives, has various applications in material science. They are used in creating materials with specific physical and chemical properties that are beneficial in industrial applications .

Organic Chemistry Research

In organic chemistry, the compound is used to explore the reactivity of benzene derivatives and to synthesize new compounds with potential applications in various fields, including dyes, polymers, and catalysts .

Crystallography

The compound is used in crystallography to study the crystal structures of benzamide derivatives. Understanding these structures is essential for the development of new materials and drugs .

properties

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]heptan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21Cl2N/c1-2-3-4-5-6-7-17-11-12-8-13(15)10-14(16)9-12/h8-10,17H,2-7,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWUEURXLRWRGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNCC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238145 |

Source

|

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

CAS RN |

90390-26-4 |

Source

|

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3,5-dichloro-N-heptyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.